molecular formula C7H11NO B2514429 4-Methyl-3-oxohexanenitrile CAS No. 42124-66-3

4-Methyl-3-oxohexanenitrile

Cat. No.: B2514429
CAS No.: 42124-66-3
M. Wt: 125.171
InChI Key: XWIHHAWAPXYFOX-UHFFFAOYSA-N
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Description

4-Methyl-3-oxohexanenitrile is an organic compound with the molecular formula C7H11NO. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-3-oxohexanenitrile can be synthesized through several methods. One common approach involves the nucleophilic attack of cyanide ion on an alkyl halide. Another method is the dehydration of a primary amide using reagents such as thionyl chloride (SOCl2), phosphorus pentoxide (P2O5), or phosphorus oxychloride (POCl3) .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The choice of reagents and conditions is optimized for yield and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-3-oxohexanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are typical reducing agents.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles and other derivatives.

Scientific Research Applications

4-Methyl-3-oxohexanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Methyl-3-oxohexanenitrile exerts its effects involves its reactivity as a nitrile. The cyano group is highly polar, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the nitrile group is converted to other functional groups through well-defined pathways.

Comparison with Similar Compounds

  • 4-Methyl-3-oxopentanenitrile
  • 4-Methyl-3-oxoheptanenitrile
  • 3-Oxohexanenitrile

Comparison: 4-Methyl-3-oxohexanenitrile is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications based on the length of the carbon chain and the position of the functional groups.

Properties

IUPAC Name

4-methyl-3-oxohexanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-3-6(2)7(9)4-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIHHAWAPXYFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42124-66-3
Record name 4-methyl-3-oxohexanenitrile
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